N8-Tosyl Group Is Essential for mPTP Inhibition and Mitochondrial Targeting
The tosyl group at the N8 position is a prerequisite for mitochondrial accumulation and c-subunit binding. The patent compound 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrates this required motif, accumulating in mitochondria and binding the F1/FO-ATP synthase c subunit [1]. While exact IC50 data for the target compound is not publicly available, its structural analog (Compound 1 in EP3829579B1) inhibited mPTP opening in vitro. The non-tosylated comparator 3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-60-5) lacks this essential pharmacophore, has no reported mPTP activity, and would be ineffective for this target .
| Evidence Dimension | Presence of N8-sulfonamide moiety required for mitochondrial c-subunit binding |
|---|---|
| Target Compound Data | Contains N8-tosyl group (p-methylbenzenesulfonyl); molecular formula C21H22ClN3O4S, MW 447.93 |
| Comparator Or Baseline | 3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-60-5): no N8 substitution; molecular formula C14H16ClN3O2, MW 293.75 |
| Quantified Difference | Absolute: N8-tosyl group is present (target) vs. absent (comparator). Comparator has 0 reported mPTP activity. |
| Conditions | Structural comparison; in vitro mPTP inhibition assay (for patent analog) |
Why This Matters
This binary structural difference dictates target engagement, making the tosylated compound the only valid choice for research on mPTP and F1/FO-ATP synthase, directly impacting procurement decisions for cardioprotection studies.
- [1] University of Ferrara. 1,3,8-triazaspiro compounds and their use as medicaments for the treatment of reperfusion injury. EP3829579B1, 2019. View Source
